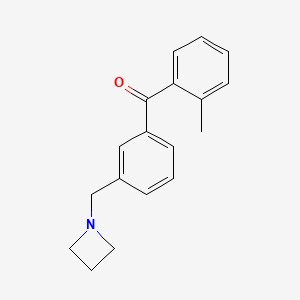

3'-Azetidinomethyl-2-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidinones are a class of four-membered nitrogen-containing beta-lactam rings that have been extensively studied due to their biological activities and their use as key intermediates in the synthesis of various pharmacologically active compounds. Although the specific compound "3'-Azetidinomethyl-2-methylbenzophenone" is not directly mentioned in the provided papers, the research on azetidinone derivatives offers valuable insights into the chemistry and potential applications of such compounds.

Synthesis Analysis

The synthesis of azetidinone derivatives has been a subject of interest in several studies. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involved the creation of trans- and cis-isomers, which were then analyzed using X-ray diffraction to determine their solid-state structure . Another study focused on the chemoselective electrochlorination of the methyl group on the 3-methyl-3-butenoate moiety of thiazoline-azetidinone derivatives, showcasing the versatility of azetidinones in undergoing selective chemical modifications . Additionally, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were prepared through a reaction involving Betti’s condensation, followed by treatment with chloroacetic acid and POCl3, demonstrating the complexity of azetidinone synthesis .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. The X-ray structural investigation of azetidinone isomers provided detailed information about their crystalline structure, which is essential for understanding their reactivity and interaction with biological targets . The absolute configuration of azetidinylquinolones, another class of azetidinone derivatives, was established through X-ray analysis, highlighting the importance of stereochemistry in the biological efficacy of these compounds .

Chemical Reactions Analysis

Azetidinone derivatives exhibit a range of chemical reactivities. For example, the arylthio group of 3-methyl-4-arylthio-2-azetidinones can be oxidized to sulfoxide and sulfone derivatives, or react with hexamethylphosphoramide (HMPA) to yield acrylonitrile derivatives . These reactions demonstrate the potential of azetidinones to participate in diverse chemical transformations, which can be exploited in the synthesis of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The solid-state structure obtained from X-ray diffraction studies provides insights into the stability and crystalline properties of these compounds . The chemoselective electrochlorination process indicates the potential for selective modification of azetidinone derivatives, which can alter their physical and chemical properties for specific applications . The cytotoxic activity of certain azetidinone derivatives also suggests that their physical and chemical properties can be fine-tuned to target cancer cells effectively .

Eigenschaften

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-6-2-3-9-17(14)18(20)16-8-4-7-15(12-16)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFSLWAWFSUGLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643236 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-19-2 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

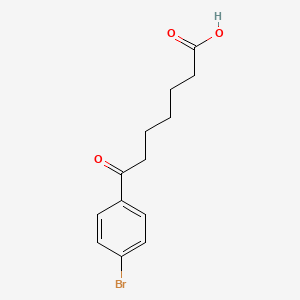

![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)